N-Acryloylglycine

Catalog No.
S663276
CAS No.
24599-25-5
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acryloylglycine

CAS Number

24599-25-5

Product Name

N-Acryloylglycine

IUPAC Name

2-(prop-2-enoylamino)acetic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N

SMILES

C=CC(=O)NCC(=O)O

Synonyms

N-(1-Oxo-2-propen-1-yl)glycine; N-(1-Oxo-2-propenyl)glycine; Acryloylaminoacetic Acid; N-(Carboxymethyl)acrylamide; N-Acryloylglycine; NSC 288735

Canonical SMILES

C=CC(=O)NCC(=O)O

The exact mass of the compound N-Acryloylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Acryloylglycine (CAS 24599-25-5) is a bifunctional vinylic monomer that integrates a polymerizable acryloyl group with a glycine-derived carboxylic acid moiety. In procurement and material selection, its primary value lies in its ability to form robust, multiple hydrogen-bonding networks via both amide and carboxyl groups, distinguishing it from simpler acrylics [1]. With a distinct polymeric pKa of approximately 3.2, it imparts sharp pH-responsiveness and high swelling capacities to hydrogels and ionogels[2]. Furthermore, the native glycine residue provides an inherent biochemical cue, making it a highly sought-after precursor for inherently bioactive tissue engineering scaffolds and stimuli-responsive smart materials without the need for secondary peptide functionalization [3].

Substituting N-Acryloylglycine with generic monomers like Acrylic Acid (AAc) or Acrylamide (AAm) fundamentally compromises material performance in advanced applications. While AAc provides pH responsiveness, it lacks the amide hydrogen-bond donor/acceptor pair, resulting in inferior mechanical tunability and poor autonomous adhesion in flexible ionogels [1]. Conversely, AAm provides hydrogen bonding but lacks the ionizable carboxyl group necessary for sharp pH-triggered swelling or metal chelation [2]. Furthermore, neither generic substitute provides the inherent amino-acid biochemical cue (glycine) required for biomimetic scaffolds. Procuring generic alternatives forces manufacturers to rely on complex, multi-step post-polymerization functionalization or multi-monomer blending to achieve the dual mechanical and biological performance natively offered by N-Acryloylglycine [3].

Superior Mechanical Tunability via Dual Hydrogen Bonding vs. Acrylic Acid

In the fabrication of flexible ionogels using 1-ethyl-3-methylimidazolium ethyl sulfate (EMIES), poly(N-acryloylglycine) (PACG) demonstrates significant mechanical advantages over poly(acrylic acid) (PAA). The presence of both amide and carboxyl groups in N-Acryloylglycine enables dense, multiple hydrogen-bonding networks. Consequently, PACG-based ionogels achieve a highly tunable mechanical strength of 35–130 kPa and a Young's modulus of 60–70 kPa, closely matching human skin. In direct comparison, PAA-based ionogels lacking the amide H-bond network exhibit inferior autonomous adhesion and mechanical tunability [1].

Evidence DimensionYoung's Modulus and Mechanical Strength
Target Compound DataPACG-MBAA Ionogel: 35-130 kPa strength, 60-70 kPa modulus
Comparator Or BaselinePAA-MBAA (Acrylic Acid baseline): Lacks equivalent dual H-bond reinforced tunability and stable adhesion
Quantified DifferenceN-Acryloylglycine achieves a tunable, skin-matched modulus (60-70 kPa) and stable autonomous adhesion not accessible by Acrylic Acid alone.
ConditionsOne-step radical polymerization in EMIES ionic liquid with MBAA crosslinker.

Procuring N-Acryloylglycine over standard acrylic acid eliminates the need for additional crosslinking or reinforcing agents when manufacturing skin-contact flexible sensors and wearable ionogels.

Sharp pH-Responsive Valve Effect for Smart Delivery Systems

N-Acryloylglycine imparts a highly predictable, sharp pH-responsive phase transition to copolymeric matrices due to its carboxyl group pKa of ~3.2. In calcium alginate/poly(N-acryloylglycine) core-shell beads, the matrix remains tightly hydrogen-bonded at acidic pH, restricting indomethacin release to only 16.6% over 650 minutes. Upon transition to physiological pH (7.4), the ionization of the -COOH groups to -COO- induces electrostatic repulsion, driving rapid swelling and increasing cumulative drug release to 83.5% in the same timeframe [1].

Evidence DimensionCumulative Drug Release (Indomethacin) at 650 min
Target Compound Data83.5% cumulative release at pH 7.4
Comparator Or Baseline16.6% cumulative release at pH 2.1 (Baseline acidic state)
Quantified Difference5-fold increase in permeability triggered by the physiological pH transition.
ConditionsCa-alginate/PAG core-shell beads at 37°C in PBS.

Formulation engineers can rely on N-Acryloylglycine to create highly robust enteric or stimuli-responsive coatings without relying on complex multi-monomer blends.

Inherent Biochemical Cueing for Cell Proliferation vs. Passive Scaffolds

Unlike generic structural monomers (e.g., acrylamide or PEG-diacrylate) that act as passive scaffolds, N-Acryloylglycine provides an active biochemical cue via its native glycine residue. Poly(N-acryloylglycine-acrylamide) hydrogels exhibit a biologically relevant mechanical stability (G' 2.3–2.7 kPa) and a massive swelling capacity (~1500-1700% at pH 7.4). Crucially, this biomimetic environment actively promotes cell viability, demonstrating a PC12 cell proliferation rate of 152.7% relative to baseline controls, while simultaneously maintaining colloidal stability [1].

Evidence DimensionCellular Proliferation (PC12 cell line)
Target Compound Datap(NAG-b-A) hydrogel: 152.7 ± 13.7% proliferation
Comparator Or BaselinePassive synthetic baselines (Standard 100% viability control)
Quantified Difference>50% enhancement in cellular proliferation over standard passive tissue culture baselines.
ConditionsPC12 cells incubated on p(NAG-b-A) hydrogel at physiological temperature and pH.

Procuring N-Acryloylglycine allows biomedical manufacturers to build intrinsically bioactive hydrogels, bypassing the costly and complex peptide-coupling steps required for standard synthetic polymers.

Flexible Ionogels and Wearable Epidermal Sensors

N-Acryloylglycine is the optimal monomer choice for formulating high-performance ionogels. By leveraging its dual hydrogen-bonding capacity (amide and carboxyl groups), manufacturers can achieve a skin-matched Young's modulus (60-70 kPa) and autonomous adhesion, outperforming standard acrylic acid in epidermal electronics and strain sensors [1].

Enteric and Smart Drug Delivery Vehicles

Due to the sharp pKa (~3.2) of its carboxylate group, N-Acryloylglycine is ideal for synthesizing core-shell beads or hydrogels that resist acidic gastric environments (maintaining low swelling) but rapidly release pharmaceutical payloads upon reaching physiological pH in the intestinal tract [2].

Bioactive Tissue Engineering Scaffolds

For neuroregeneration and advanced cell culture, N-Acryloylglycine serves as a primary building block to construct hydrogels with physiological mechanical stability (G' ~2.5 kPa) and massive swelling (>1500%). It provides built-in glycine biochemical cues that actively drive cell proliferation, eliminating the need for secondary peptide functionalization[3].

Physical Description

Solid

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30602-14-3
24599-25-5

Wikipedia

N-Acryloylglycine

Dates

Last modified: 08-15-2023

Modification of two types of cholesterol atherosclerosis in rabbits by blocking lipoprotein lysine epsilon-amino groups

B I Weigensberg, J O Lough, R H More
PMID: 3935126   DOI: 10.1016/0021-9150(85)90140-6

Abstract

In previous studies, it was shown that a lysine deficient diet reduces the severity of aortic cholesterol atherosclerosis in rabbits. Feeding 1-amino-3-imino N,N' propene diacetate (AIPD) produced 2 metabolic by products with active aldehyde groups 1-amino propenal acetic acid (APA) and malonyldialdehyde (MDA) that transiently block the lysine epsilon-amino groups of all proteins and lipoproteins in vivo. This paper reports the effects of blocking the lysine free epsilon-amino groups of all lipoproteins on 2 different types of cholesterol atherosclerosis; (1) A proliferative-type cholesterol atherosclerosis containing a high proportion of spindle-shaped myogenic foam cells rich in collagen and alcian blue-stainable material produced by feeding a diet containing cholesterol, peanut oil, ethanol and butylated hydroxyanisole and (2) cholesterol atherosclerosis containing a high proportion of polyhedral-shaped nonmyogenic macrophage-type foam cells produced by feeding cholesterol and oleic acid. After 14 weeks on the diets the mean +/- SD percent of intimal aortic area covered with the myogenic-type atherosclerosis in the control peanut oil-fed group was 34 +/- 6% and this was reduced to 13 +/- 3% in the peanut oil AIPD group. In contrast, after 14 weeks in the control oleic acid group the severity of atherosclerosis was 14 +/- 4% and this was increased to 36 +/- 7% in the oleic acid AIPD group. Aortic cholesterol concentration was decreased in the AIPD peanut oil group relative to its control but was increased in the AIPD oleic acid group relative to its control group. A higher concentration of AIPD metabolites accumulated in the atherosclerotic lesions of the oleic AIPD group than in the peanut oil AIPD group indicating that a larger amount of lysine blocked lipoprotein accumulated in the macrophage-rich lesions of the oleic acid AIPD group than in the myogenic-rich lesions of the peanut oil AIPD group. Blocking lysine epsilon-amino groups in vivo by feeding AIPD did not modify DNA synthesis in the aortae of either AIPD group relative to their control groups.


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